

Structural elucidation of the Amphomycin complex.

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Compound of Interest

Compound Name: *Amphomycin*

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An In-depth Technical Guide to the Structural Elucidation of the **Amphomycin** Complex

For Researchers, Scientists, and Drug Development Professionals

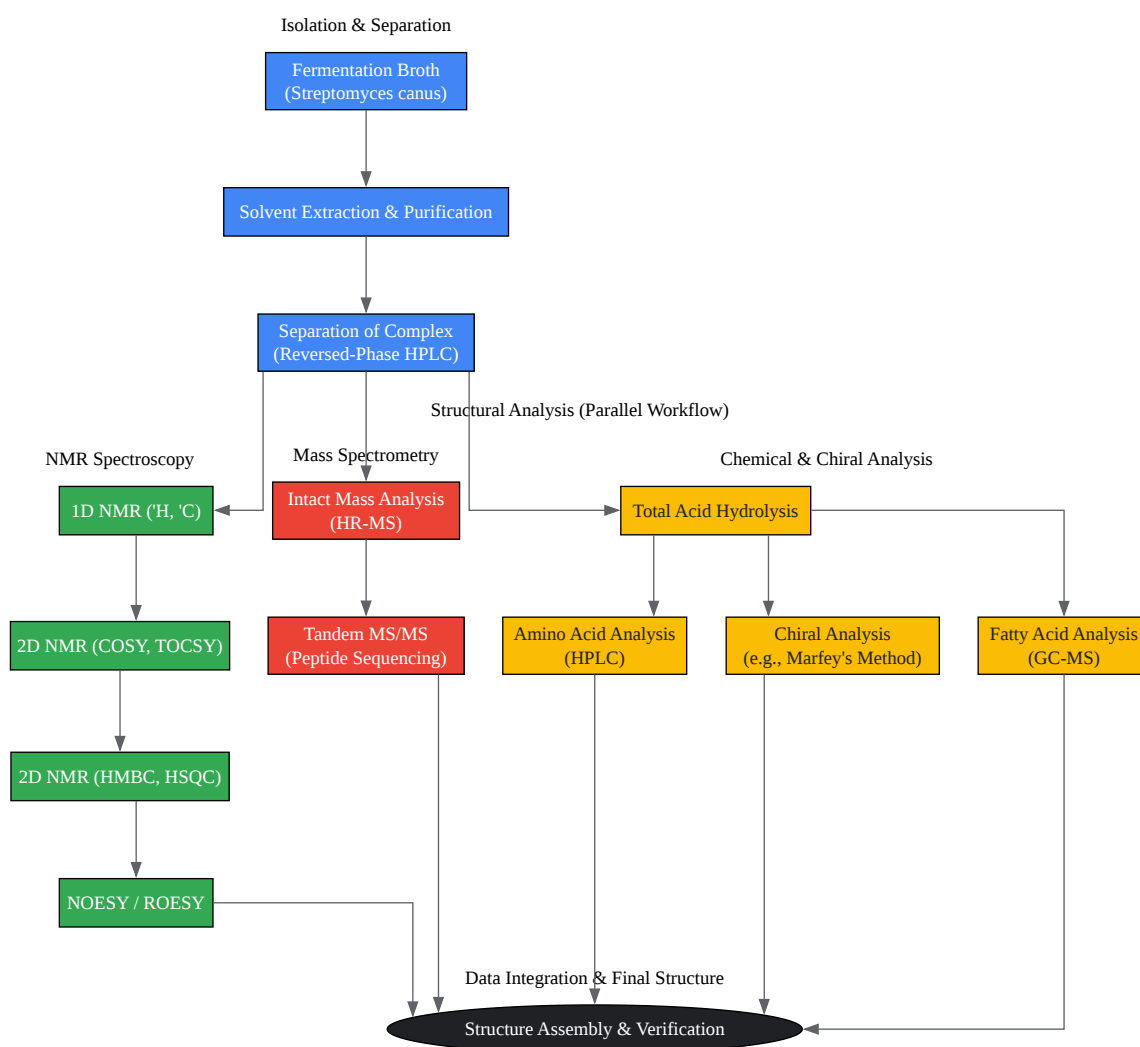
Introduction

Amphomycin is a lipopeptide antibiotic complex first isolated from *Streptomyces canus* in 1953.^{[1][2]} For decades, its precise structure remained elusive due to its complexity, which includes a cyclic peptide core, non-proteinogenic amino acids, and a fatty acid tail. The full structural elucidation was not completed until the late 20th century, revealing a family of closely related analogues.^[1] **Amphomycin** is a member of the calcium-dependent antibiotics (CDAs), exerting its antibacterial effect by inhibiting peptidoglycan synthesis through complexation with the carrier lipid C55-P (undecaprenyl phosphate).^[3] This guide provides a detailed overview of the multifaceted analytical approach required to determine the structure of this complex, focusing on the experimental protocols and data interpretation that form the foundation of its characterization.

Overall Strategy for Structural Elucidation

The determination of the **amphomycin** structure is not a linear process but rather a convergent effort, integrating data from multiple analytical techniques to piece together the final molecular architecture. The general workflow involves the separation of the complex into its individual components, followed by parallel streams of investigation—including chemical degradation,

mass spectrometry, and NMR spectroscopy—to determine the amino acid sequence, stereochemistry, fatty acid identity, and overall connectivity.



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Caption: General workflow for the structural elucidation of the **Amphomycin** complex.

Data Presentation

Quantitative data from various analyses are crucial for assembling the structure. The following tables summarize the key findings for the primary component of the **Amphomycin** complex.

Table 1: Core Component Properties

Property	Value	Source
Molecular Formula	C ₅₈ H ₉₁ N ₁₃ O ₂₀	[1][2]
Monoisotopic Mass	1289.6462 g/mol	Calculated
Average Mass	1290.4 g/mol	[1][2]
Primary Fatty Acid	(+)-3-anteisotridecenoic acid	[4]

Table 2: Amino Acid Composition

Amino Acid	Abbreviation	Quantity	Stereochemistry
Aspartic Acid	Asp	2	L
Glycine	Gly	1	-
Proline	Pro	1	L
Valine	Val	1	L
L-threo-β-Methylaspartic acid	MeAsp	1	L-threo
D-Pipecolic Acid	D-Pip	1	D
L-threo-α,β-Diaminobutyric acid	Dab	1	L-threo
D-erythro-α,β-Diaminobutyric acid	D-Dab	1	D-erythro

Table 3: Representative MS/MS Fragmentation Data (Calculated)

Fragmentation of the protonated molecular ion $[M+H]^+$. This represents a theoretical fragmentation pattern for the known peptide core to illustrate the data used in sequencing.

Fragment Ion (b-series)	Sequence	Calculated m/z	Fragment Ion (y-series)	Sequence	Calculated m/z
b ₂	Asp-Pro	213.08	y ₁	D-Pip	114.09
b ₃	Asp-Pro-Val	312.15	y ₂	D-Pip-Dab	215.16
b ₄	Asp-Pro-Val-Asp	427.18	y ₃	D-Pip-Dab-MeAsp	344.20
b ₅	Asp-Pro-Val-Asp-Dab	528.25	y ₄	D-Pip-Dab-MeAsp-Gly	401.22
...

Experimental Protocols

Detailed methodologies are essential for the replication and verification of structural data.

Separation of the Amphomycin Complex

Objective: To isolate the individual lipopeptide components from the crude extract.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: A C18 stationary phase column (e.g., μ Bondapak C18) is used.
- Mobile Phase: A gradient elution system is employed.
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Solvent B: 0.1% TFA in Acetonitrile (ACN).

- Gradient: A linear gradient from 20% B to 70% B over 40 minutes is typically effective for separating lipopeptide analogues that differ slightly in their fatty acid chains.
- Detection: UV detection at 220 nm is used to monitor the peptide bonds.
- Fraction Collection: Individual peaks corresponding to the different analogues are collected for further analysis.

Mass Spectrometry Analysis

Objective: To determine the accurate molecular weight and deduce the peptide sequence through fragmentation.

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

- Sample Preparation: Purified **amphomycin** fractions are dissolved in a 50:50 mixture of ACN and water with 0.1% formic acid to a concentration of ~10 μM .
- Mass Spectrometry (MS1): High-resolution mass spectrometry (e.g., on an Orbitrap or Q-TOF instrument) is performed in positive ion mode to determine the accurate mass of the protonated molecular ion $[M+H]^+$, allowing for molecular formula calculation.
- Tandem Mass Spectrometry (MS/MS): The $[M+H]^+$ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).
- Fragmentation Analysis: The resulting product ions (b-ions and y-ions) are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide chain. The presence of unusual residues like MeAsp and Dab must be accounted for in the analysis.

Chemical Degradation and Amino Acid Analysis

Objective: To identify the constituent amino acids and determine their absolute stereochemistry.

Methodology: Acid Hydrolysis and Chiral Derivatization

- Total Acid Hydrolysis: The purified lipopeptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This process breaks all peptide and ester bonds, liberating the

constituent amino acids and the fatty acid.

- **Fatty Acid Extraction:** The hydrolysate is partitioned with an organic solvent (e.g., diethyl ether) to extract the lipid tail, which is then analyzed by GC-MS.
- **Amino Acid Derivatization:** The aqueous layer containing the free amino acids is dried. The residue is then derivatized using a chiral reagent, typically Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).^{[5][6]}
- **Chromatographic Separation:** The resulting diastereomeric amino acid derivatives are separated by RP-HPLC.
- **Identification:** The retention times of the derivatives are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid in the structure.^{[5][6]}

NMR Spectroscopy

Objective: To determine the covalent structure and 3D conformation by establishing through-bond and through-space correlations.

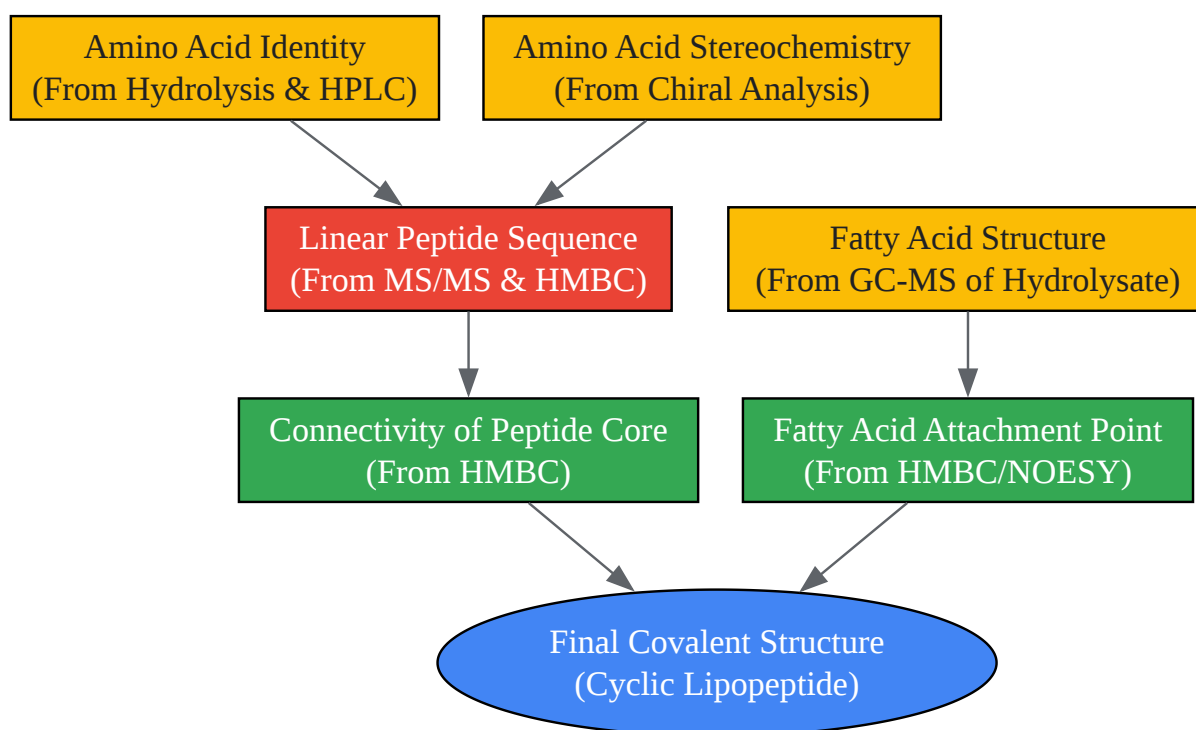
Methodology: 1D and 2D NMR Experiments All experiments are conducted in a suitable solvent like DMSO-d₆ or methanol-d₄.

- **1D NMR (¹H, ¹³C):** Provides an overview of the types of protons and carbons present (e.g., amide, alpha-proton, side-chain, and fatty acid signals).
- **2D COSY (Correlation Spectroscopy):** Identifies scalar-coupled protons (protons separated by 2-3 bonds), which is critical for mapping out the spin systems within each amino acid residue.
- **2D TOCSY (Total Correlation Spectroscopy):** Extends the COSY correlations to reveal all protons within a given spin system, helping to fully identify amino acid side chains (e.g., connecting the alpha-proton of Valine to its gamma-methyl protons).
- **2D HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton with its directly attached carbon, assigning the ¹³C chemical shifts.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is the key experiment for sequencing, as it reveals correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue, establishing the peptide bond connectivity.
- 2D NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space ($<5 \text{ \AA}$), regardless of bonding. This data is used to determine the relative stereochemistry and overall 3D fold of the cyclic peptide.

Assembling the Final Structure

The final structure of **amphomycin** is a composite of the data from all experiments. The process involves a logical assembly of confirmed structural fragments.



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